1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide 1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034602-98-5
VCID: VC4296215
InChI: InChI=1S/C13H14N4O2/c1-17-6-2-3-11(13(17)19)12(18)16-5-4-10-7-14-9-15-8-10/h2-3,6-9H,4-5H2,1H3,(H,16,18)
SMILES: CN1C=CC=C(C1=O)C(=O)NCCC2=CN=CN=C2
Molecular Formula: C13H14N4O2
Molecular Weight: 258.281

1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

CAS No.: 2034602-98-5

Cat. No.: VC4296215

Molecular Formula: C13H14N4O2

Molecular Weight: 258.281

* For research use only. Not for human or veterinary use.

1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide - 2034602-98-5

Specification

CAS No. 2034602-98-5
Molecular Formula C13H14N4O2
Molecular Weight 258.281
IUPAC Name 1-methyl-2-oxo-N-(2-pyrimidin-5-ylethyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C13H14N4O2/c1-17-6-2-3-11(13(17)19)12(18)16-5-4-10-7-14-9-15-8-10/h2-3,6-9H,4-5H2,1H3,(H,16,18)
Standard InChI Key NWUDWGIPSAPEEI-UHFFFAOYSA-N
SMILES CN1C=CC=C(C1=O)C(=O)NCCC2=CN=CN=C2

Introduction

The compound 1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide represents a chemically significant molecule due to its structural features and potential biological activities. This compound belongs to the class of dihydropyridines, which are known for their applications in medicinal chemistry, particularly in cardiovascular and anticancer drug development.

This article explores the synthesis, structural properties, and potential biological implications of this compound based on the available data.

Structural Characteristics

Chemical Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol

The compound features:

  • A dihydropyridine core with a methyl group at position 1 and a keto group at position 2.

  • A carboxamide functional group at position 3.

  • A pyrimidinyl ethyl substituent attached to the nitrogen atom of the carboxamide group.

Key Functional Groups:

  • Dihydropyridine Ring: Known for its role in calcium channel blocking activity.

  • Pyrimidine Moiety: Frequently associated with DNA/RNA interactions and enzyme inhibition.

  • Carboxamide Group: Enhances hydrogen bonding potential, contributing to bioactivity.

Synthesis Pathway

Although specific synthesis data for this compound is limited, dihydropyridine derivatives are often synthesized using the Hantzsch reaction, a multicomponent reaction involving:

  • An aldehyde,

  • A β-ketoester,

  • Ammonia or an amine.

For similar compounds:

  • Pyrimidinyl substituents are introduced through nucleophilic substitution or coupling reactions.

  • Carboxamide groups are typically formed by reacting an amine with a carboxylic acid derivative.

Biological Significance

Compounds containing dihydropyridine and pyrimidine moieties exhibit diverse biological activities:

1. Cardiovascular Activity:
Dihydropyridines are well-known calcium channel blockers used in treating hypertension and angina.

2. Anticancer Potential:
Pyrimidine derivatives are frequently studied for their ability to inhibit enzymes like thymidylate synthase or kinases involved in cancer cell proliferation.

3. Antimicrobial Properties:
The combination of pyrimidine and carboxamide groups enhances interactions with microbial enzymes, potentially leading to antibacterial or antifungal activity.

Analytical Characterization

Key techniques used to characterize compounds like this include:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts of protons/carbon atoms in functional groups.
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
IR SpectroscopyDetects functional groups via characteristic absorption bands (e.g., C=O stretch).
X-ray CrystallographyDetermines precise molecular geometry and intermolecular interactions.

Potential Applications

Based on its structure, 1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide may be explored for:

  • Drug Development: As a lead compound for designing antihypertensive or anticancer agents.

  • Biochemical Studies: To investigate enzyme inhibition mechanisms.

  • Material Science: Functionalized pyrimidines have been used in organic electronics and sensors.

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